4-[(Ethoxycarbonyl)amino]butanoic acid
Description
Contextualization within Butanoic Acid Derivatives Research
4-[(Ethoxycarbonyl)amino]butanoic acid is a derivative of butanoic acid, a four-carbon carboxylic acid. In the broader field of chemical research, butanoic acid and its derivatives are of significant interest due to their diverse biological activities and applications as building blocks in organic synthesis. nih.gov The parent compound, 4-aminobutanoic acid, commonly known as gamma-aminobutyric acid (GABA), is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. nih.govmjstjournal.comnih.gov
The modification of GABA's structure, such as through the introduction of a protecting group like the ethoxycarbonyl group on the amine, is a common strategy in medicinal chemistry and chemical synthesis. nih.gov This modification yields N-protected amino acids, which are stable intermediates that allow for selective chemical transformations at other parts of the molecule. The ethoxycarbonyl group, in this case, serves to temporarily block the reactivity of the amino group, enabling chemists to perform reactions on the carboxylic acid end of the molecule without interference. This is a fundamental concept in peptide synthesis and the creation of complex molecules. mdpi.com
The study of butanoic acid derivatives is extensive, with research exploring their potential as anticonvulsants, antinociceptive agents, and their role in the development of drugs targeting various receptors in the body. nih.gov Research into related compounds, such as those with different N-protecting groups, has shown their utility as intermediates in the synthesis of pharmaceuticals, including statin analogs. mdpi.com
Academic Significance and Research Landscape
The academic significance of this compound lies primarily in its role as a potential synthetic intermediate and a structural analog of the vital neurotransmitter GABA. The research landscape for this specific compound is not extensive, with much of the available information coming from chemical suppliers and general databases. chemspider.com However, the broader context of GABAergic research provides a framework for understanding its potential importance.
The exploration of GABA derivatives is a significant area of neuroscience and pharmacology. mjstjournal.comnih.gov Researchers are continually designing and synthesizing new analogs to probe the structure and function of GABA receptors and to develop novel therapeutic agents for neurological and psychological disorders. researchgate.net While direct academic studies on this compound are limited, its structural similarity to other N-protected GABA derivatives suggests its potential utility in such research endeavors.
The landscape of research on related N-protected 4-aminobutanoic acid derivatives indicates a focus on their application in the synthesis of more complex molecules with specific biological targets. mdpi.comguidetopharmacology.org For example, the use of N-protected amino acids is a cornerstone of solid-phase peptide synthesis, a technique that has revolutionized the production of peptides for research and therapeutic use.
Overview of Research Trajectories and Applications
Given the limited direct research on this compound, its research trajectories and applications are largely inferred from studies on analogous compounds. A primary research trajectory for compounds of this class is their use as building blocks in the synthesis of pharmaceutical agents. The presence of both a protected amine and a carboxylic acid functional group makes it a versatile starting material for the construction of more complex molecules.
One potential application is in the field of medicinal chemistry for the development of GABA receptor modulators. By serving as a protected form of GABA, it could be used in multi-step syntheses to create novel compounds that interact with GABA receptors, potentially leading to new treatments for conditions like anxiety, epilepsy, and sleep disorders. nih.gov
Another significant research trajectory is its potential use as an intermediate in the synthesis of non-peptide molecules that mimic the structure or function of peptides, known as peptidomimetics. This is a crucial area of drug discovery aimed at creating drugs with improved stability and oral bioavailability compared to traditional peptide-based therapies. The synthesis of statin analogs, for instance, has utilized similar N-protected 4-aminobutanoic acid derivatives. mdpi.com
Furthermore, research into the biological effects of structurally related compounds, such as ethyl carbamate (B1207046), highlights the importance of understanding the metabolic fate and potential toxicity of such derivatives. nih.govresearchgate.net While this compound is a distinct chemical entity, the broader research on carbamates provides a backdrop for potential toxicological and metabolic studies.
Chemical Properties and Data
The fundamental chemical properties of this compound are summarized in the table below. This data is compiled from various chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C7H13NO4 | chemspider.com |
| Average Mass | 175.184 g/mol | chemspider.com |
| CAS Number | 4143-09-3 | chemspider.com |
Structure
3D Structure
Properties
IUPAC Name |
4-(ethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-2-12-7(11)8-5-3-4-6(9)10/h2-5H2,1H3,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJDUFODPCKINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602743 | |
| Record name | 4-[(Ethoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4143-09-3 | |
| Record name | 4-[(Ethoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Ethoxycarbonyl Amino Butanoic Acid and Its Research Analogs
Direct Synthesis Approaches for 4-[(Ethoxycarbonyl)amino]butanoic Acid
The most straightforward methods for preparing this compound involve the use of readily available precursors and the strategic introduction of the ethoxycarbonyl group.
Preparation from Precursor Molecules
The primary precursor for the synthesis of this compound is 4-aminobutanoic acid (GABA). nist.govnih.govlifeasible.comnist.gov GABA is a naturally occurring non-protein amino acid that is commercially available at high purity. lifeasible.com The synthesis strategy hinges on the acylation of the primary amine in GABA with a suitable ethoxycarbonylating agent.
Another potential precursor is the corresponding ester, ethyl 4-aminobutanoate. The synthesis of this ester from GABA can be achieved through standard esterification methods, such as reaction with ethanol (B145695) in the presence of an acid catalyst.
The general reaction scheme for the preparation from GABA is as follows:
Reaction Scheme 1: Synthesis of this compound from 4-Aminobutanoic Acid
H₂N-(CH₂)₃-COOH + ClCOOCH₂CH₃ -> CH₃CH₂OOC-NH-(CH₂)₃-COOH + HCl
(4-Aminobutanoic acid) (Ethyl chloroformate) (this compound)
A typical laboratory procedure involves dissolving 4-aminobutanoic acid in an aqueous basic solution, followed by the careful addition of ethyl chloroformate. The base is crucial for neutralizing the hydrochloric acid byproduct and for maintaining the nucleophilicity of the amino group.
| Reagent | Role | Typical Conditions |
| 4-Aminobutanoic Acid (GABA) | Starting Material | 1 equivalent |
| Ethyl Chloroformate | Acylating Agent | 1.0 - 1.2 equivalents |
| Sodium Hydroxide (B78521) or Triethylamine | Base | 2 - 3 equivalents |
| Water/Solvent | Reaction Medium | Sufficient for dissolution |
| Temperature | Reaction Parameter | 0°C to room temperature |
This table is interactive. You can sort and filter the data.
Strategic Functional Group Introduction
The key transformation in the direct synthesis of this compound is the introduction of the ethoxycarbonyl group onto the nitrogen atom of the precursor molecule. This is a well-established method for the protection of primary and secondary amines, often referred to as N-ethoxycarbonylation.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-aminobutanoic acid attacks the electrophilic carbonyl carbon of ethyl chloroformate. This is followed by the departure of the chloride leaving group. The presence of a base is essential to deprotonate the ammonium (B1175870) salt that forms, thereby regenerating the nucleophilic amine and driving the reaction to completion. A procedure for a similar reaction using aqueous methylamine (B109427) and ethyl chloroformate highlights the importance of maintaining a low temperature to control the reaction's exothermicity. orgsyn.org
Advanced Synthetic Strategies for Analog Development
The development of analogs of this compound is crucial for exploring structure-activity relationships and for discovering new pharmacologically active compounds. Advanced synthetic strategies are employed to introduce stereochemical control, improve sustainability, and access novel chemical space.
Catalytic Approaches in Stereoselective Synthesis
The synthesis of chiral analogs of this compound often requires stereoselective catalytic methods. For instance, enzymatic approaches have been developed for the synthesis of chiral γ-amino acids. An engineered glutamate (B1630785) dehydrogenase from Escherichia coli has been used to convert levulinic acid into (R)-4-aminopentanoic acid with high enantiomeric excess. google.com This biocatalytic method offers a sustainable and highly selective route to chiral building blocks that can be further elaborated into analogs. google.com
Peptide-based catalysts have also emerged as powerful tools for enantioselective transformations. These catalysts can mediate reactions such as cycloadditions and brominations with high stereocontrol. lifeasible.com Such catalytic systems could be adapted for the asymmetric synthesis of more complex analogs of this compound. Furthermore, stereoselective synthesis of pyrrolidine-based analogs has been achieved using a C(sp³)-H activation strategy, demonstrating the potential for creating conformationally constrained analogs. nih.gov
| Catalytic Method | Key Features | Potential Application for Analogs |
| Engineered Enzymes (e.g., Dehydrogenases) | High enantioselectivity, mild reaction conditions. google.com | Synthesis of chiral γ-amino acid backbones. google.com |
| Peptide-Based Catalysts | Enantioselective C-C and C-X bond formation. lifeasible.com | Asymmetric functionalization of the carbon skeleton. |
| Transition Metal Catalysis (e.g., C-H activation) | Direct functionalization of C-H bonds. nih.gov | Introduction of aryl or other substituents with stereocontrol. nih.gov |
This table is interactive. You can sort and filter the data.
Green Chemistry Principles in Compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to minimize environmental impact. scribd.com In the context of synthesizing analogs of this compound, which can be considered a protected amino acid, green peptide synthesis methodologies are particularly relevant. researchgate.netwikipedia.org
Key green chemistry strategies include:
Use of Greener Solvents: Replacing hazardous solvents like DMF with more environmentally benign alternatives such as ethyl acetate. researchgate.net
Atom Economy: Employing reactions that maximize the incorporation of all starting materials into the final product, such as enzymatic reductive amination which uses ammonia (B1221849) as the amino donor and produces only inorganic carbonate as a byproduct. google.com
Catalysis: Utilizing catalytic methods, both biocatalytic and chemocatalytic, to reduce the need for stoichiometric reagents. scribd.com
Energy Efficiency: Performing reactions at ambient temperature and pressure whenever possible.
Mechanochemical Synthesis Techniques
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent approach to synthesis. This technique is gaining traction as a green chemistry tool. A mechanochemical strategy has been successfully developed for the one-pot sequential aminolysis and sulfation of a γ-lactone derivative to produce novel bio-based surfactants. orgsyn.org This demonstrates the feasibility of using ball milling or other mechanochemical methods for the synthesis of amides and related functional groups.
The application of mechanochemistry to the synthesis of this compound or its analogs could involve the direct reaction of solid 4-aminobutanoic acid with ethyl chloroformate in a ball mill, potentially with a solid base. This approach could reduce solvent waste and reaction times.
Synthesis of Structurally Related Butanoic Acid Derivatives for Academic Study
The synthesis of structurally related butanoic acid derivatives is a fertile ground for academic research, providing insights into reaction mechanisms, structure-activity relationships, and the development of novel compounds with potential biological applications. These studies often involve the modification of the butanoic acid backbone to explore the impact of various functional groups on the molecule's properties.
A common strategy for creating analogs of this compound involves the N-acylation of 4-aminobutanoic acid (GABA) with different acylating agents. A foundational method for the synthesis of the target compound, this compound, involves the reaction of 4-aminobutanoic acid with ethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A general procedure for the synthesis of N-acyl-gamma-aminobutyric acids involves the reaction of GABA with an appropriate acyl chloride or anhydride (B1165640). For instance, 4-acetamidobutanoic acid, an analog, is formed from the monoacetylation of the nitrogen in GABA. epa.gov
Research in this area has also focused on the synthesis of esters of GABA. A general approach to synthesizing GABA esters involves the protection of the amino group, commonly with a tert-butyloxycarbonyl (Boc) group, followed by esterification of the carboxylic acid with the desired alcohol. The final step involves the removal of the Boc protecting group. nih.gov This multi-step process allows for the synthesis of a wide array of GABA esters with various alcohol moieties. nih.gov
For academic study, researchers have synthesized a variety of butanoic acid derivatives to investigate their structural and electronic properties. In one such study, four new butanoic acid derivatives were synthesized and their properties were evaluated using density functional theory (DFT) calculations alongside experimental techniques like FT-IR, 1H NMR, and 13C NMR spectroscopy. biointerfaceresearch.comresearchgate.net These studies provide valuable data on the stability, reactivity, and potential bioactivity of these novel compounds. biointerfaceresearch.comresearchgate.net
Another area of academic interest is the synthesis of butanoic acid derivatives as potential enzyme inhibitors. For example, derivatives of γ-aminobutyric acid have been designed and synthesized to act as inactivators of GABA aminotransferase (GABA-AT), an enzyme involved in the degradation of GABA. nih.gov These studies contribute to the understanding of enzyme mechanisms and the development of potential treatments for neurological disorders. nih.gov
The synthesis of Schiff base derivatives of GABA has also been explored. For instance, (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid was synthesized by the condensation of ortho-vanillin with GABA. mdpi.com The reaction conditions for this synthesis were optimized, with glacial acetic acid found to significantly improve the reaction yield. mdpi.com
Furthermore, research has been conducted on the synthesis of butanoic acid conjugates. In one study, butanoic acid was conjugated to β-cyclodextrin through an ester linkage. nih.gov This research explored the potential of these conjugates as delivery systems. nih.gov
The following table summarizes some of the structurally related butanoic acid derivatives that have been synthesized for academic research, along with their synthetic precursors.
| Compound Name | Starting Materials |
| 4-Acetamidobutanoic acid | 4-Aminobutanoic acid, Acetic anhydride |
| (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic acid | 4-Aminobutanoic acid, o-Vanillin |
| Butanoic acid-β-cyclodextrin conjugate | Butanoic acid, β-Cyclodextrin |
| Esters of γ-aminobutyric acid | Boc-protected GABA, Various alcohols |
Detailed research findings from these academic studies often include spectroscopic data, computational analysis, and biological activity assays. For example, the study on the four new butanoic acid derivatives provided insights into their molecular orbital energies (HOMO-LUMO), which are crucial for understanding their electronic properties and reactivity. biointerfaceresearch.comresearchgate.net The investigation into GABA-AT inactivators involved detailed kinetic studies to determine the efficiency of enzyme inhibition. nih.gov
The synthesis and study of these varied butanoic acid derivatives contribute significantly to the broader field of organic and medicinal chemistry, providing a foundation for the future design of molecules with specific and enhanced functionalities.
Chemical Transformations and Derivatization for Academic Inquiry
Reactions Involving the Ethoxycarbonyl Moiety
The ethoxycarbonyl group (EtOOC-NH-), while primarily serving as a protecting group for the amine, possesses its own characteristic reactivity. researchgate.net Transformations at this site typically involve reactions at the carbamate's carbonyl carbon or the ester linkage.
The carbonyl carbon of the ethoxycarbonyl group is electrophilic and can be targeted by strong nucleophiles in a nucleophilic acyl substitution reaction. While aromatic rings typically undergo nucleophilic substitution only when activated by electron-withdrawing groups, the principles of nucleophilic attack at a carbonyl carbon are more direct. wikipedia.org In the context of the ethoxycarbonyl group, which is a carbamate (B1207046), this reaction is mechanistically similar to the aminolysis of esters. nih.gov
The reaction proceeds via a tetrahedral intermediate. For instance, reaction with a primary or secondary amine (aminolysis) could displace the ethoxy group, resulting in the formation of a urea (B33335) derivative. However, this transformation is often less favorable than reactions at the more reactive carboxylic acid terminus and may require forcing conditions. The reactivity is generally lower than that of an acyl chloride or anhydride (B1165640) but can be exploited with potent nucleophiles.
Table 1: Nucleophilic Substitution of the Ethoxycarbonyl Group
| Reactant | Reagent/Nucleophile | Typical Conditions | Product Type |
|---|---|---|---|
| 4-[(Ethoxycarbonyl)amino]butanoic acid | Amine (e.g., R-NH₂) | Heat, Polar aprotic solvent | N-substituted urea derivative |
| This compound | Hydrazine (H₂N-NH₂) | Ethanol (B145695), Reflux | Hydrazide derivative |
The ester component of the ethoxycarbonyl group can undergo both hydrolysis and transesterification.
Hydrolysis: Under strong acidic or basic conditions, the ethyl carbamate can be hydrolyzed. youtube.comyoutube.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com Both pathways lead to the formation of an unstable carbamic acid intermediate, which readily decarboxylates to yield 4-aminobutanoic acid. This complete removal of the protecting group is a common strategy in multi-step synthesis. gcwgandhinagar.com
Transesterification: In the presence of another alcohol and a suitable catalyst (acid or base), the ethyl group of the carbamate can be exchanged in a transesterification reaction. core.ac.uk For example, reacting this compound with benzyl (B1604629) alcohol under acidic conditions could yield 4-{[(Benzyloxy)carbonyl]amino}butanoic acid. This reaction allows for the modification of the protecting group itself, which can be useful for altering solubility or deprotection conditions.
Table 2: Hydrolysis and Transesterification of the Ethoxycarbonyl Group
| Transformation | Reagents | Conditions | Product |
|---|---|---|---|
| Hydrolysis (Deprotection) | Aqueous Acid (e.g., HCl, HBr) or Base (e.g., NaOH) | Heat/Reflux | 4-Aminobutanoic acid |
| Transesterification | Alcohol (R'-OH), Acid or Base catalyst | Heat, Removal of ethanol | 4-[(R'-oxycarbonyl)amino]butanoic acid |
Reactions of the Amino Group
The nitrogen atom in this compound is part of a carbamate, an amide-like functional group. This acylation significantly reduces the nucleophilicity of the nitrogen atom, effectively protecting it from participating in many common reactions of primary amines. researchgate.netwikipedia.org
Direct amidation or acylation of the protected nitrogen is not feasible due to its low reactivity. The ethoxycarbonyl group functions as an N-protecting group, a crucial strategy in peptide synthesis to prevent self-polymerization of amino acids. wikipedia.orgbachem.com
Therefore, this compound acts as an N-protected building block. Its primary role in this context is to participate in peptide bond formation through its carboxylic acid terminus. The carboxylic acid group is activated using a coupling reagent, which converts it into a more reactive intermediate. bachem.comcreative-peptides.com This activated species then readily reacts with the free amino group of another amino acid or peptide to form a new amide (peptide) bond. thermofisher.com
Common coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with additives like Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions such as racemization. bachem.comthermofisher.com
Table 3: Participation in Peptide Coupling Reactions
| N-Protected Amino Acid | Coupling Partner | Coupling Reagent/Additive | Solvent | Product |
|---|---|---|---|---|
| This compound | Amino acid ester (e.g., H-Gly-OMe) | DCC/HOBt | Dichloromethane (DCM) or Dimethylformamide (DMF) | Dipeptide derivative |
| This compound | Resin-bound amine | HATU/DIPEA | Dimethylformamide (DMF) | Resin-bound peptide for Solid-Phase Peptide Synthesis (SPPS) |
Schiff bases and imines are formed from the condensation reaction of a primary amine with an aldehyde or a ketone. rroij.comrroij.com The nitrogen atom in this compound is acylated and is not a primary amine, thus it cannot directly form a Schiff base. reddit.com
To generate a Schiff base from this compound, a two-step synthetic sequence is required:
Deprotection: The N-ethoxycarbonyl group must first be removed, typically by acid or base hydrolysis, to liberate the primary amine and yield 4-aminobutanoic acid (GABA). youtube.com
Condensation: The resulting 4-aminobutanoic acid can then be reacted with an aldehyde or ketone, often under mild acid catalysis, to form the corresponding Schiff base. mdpi.com For example, condensation with salicylaldehyde (B1680747) yields a Schiff base that can act as a chelating ligand. rroij.comrroij.com
Table 4: Two-Step Synthesis of Schiff Bases
| Step | Reactant | Reagents | Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1. Deprotection | This compound | Aqueous HCl | Reflux | 4-Aminobutanoic acid |
| 2. Condensation | 4-Aminobutanoic acid | Aldehyde (R-CHO) or Ketone (R₂C=O) | Ethanol, mild acid (e.g., Acetic Acid) | Schiff Base/Imine |
Carboxylic Acid Derivatization for Research Applications
The carboxylic acid group is the most reactive site for many transformations, making it a key handle for derivatization. These modifications are crucial for preparing intermediates for multi-step syntheses and for analytical purposes. rsc.org
Common derivatizations include:
Esterification: The carboxylic acid can be readily converted into various esters (e.g., methyl, ethyl, benzyl esters). A classic method is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com Alternatively, reagents like trimethylchlorosilane in methanol (B129727) provide a mild and efficient method for forming methyl esters. mdpi.com Esterification is often performed to protect the carboxylic acid during reactions at other parts of the molecule or to improve solubility and facilitate purification. gcwgandhinagar.com
Conversion to Acyl Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride. gcwgandhinagar.comnih.gov These acyl chlorides are valuable synthetic intermediates, readily reacting with a wide range of nucleophiles (alcohols, amines, etc.) to form esters and amides, respectively. This activation is a key step in many peptide coupling strategies. nih.gov
Amidation: As discussed in peptide coupling (3.2.1), the carboxylic acid can be directly coupled with amines using coupling reagents to form amides. This is one of the most important applications of this class of compounds. nih.gov
Table 5: Derivatization of the Carboxylic Acid Group
| Target Derivative | Reagents | Typical Conditions | Application of Product |
|---|---|---|---|
| Methyl/Ethyl Ester | Methanol or Ethanol, H₂SO₄ (cat.) | Reflux | Protection of carboxyl group, improved solubility |
| Methyl Ester | Trimethylchlorosilane (TMSCl), Methanol | Room Temperature | Mild esterification for sensitive substrates mdpi.com |
| Acyl Chloride | Thionyl chloride (SOCl₂) | Reflux in an inert solvent | Highly reactive intermediate for acylation reactions nih.gov |
| Amide | Amine (R-NH₂), Coupling agent (e.g., HATU) | Room Temperature, inert solvent (e.g., DMF) | Peptide synthesis, formation of amide-containing structures bachem.com |
Development of Caged or Prodrug Analogs for Biological Research
The design of caged or prodrug versions of this compound is primarily aimed at temporarily masking its carboxylic acid or carbamate functionalities. This inactivation allows the compound to be delivered to a specific biological location or to remain inert until a precise trigger, such as light or a specific enzyme, initiates its release. This controlled activation is invaluable for studying the kinetics and localization of its biological targets.
Prodrug strategies for carboxylic acids commonly involve their conversion into esters. researchgate.net These esters can be designed to be cleaved by endogenous enzymes, releasing the active carboxylic acid. uobabylon.edu.iq This approach can improve the lipophilicity of the parent drug, potentially enhancing its ability to cross cell membranes. researchgate.net
For creating "caged" compounds, which are activated by light, photoremovable protecting groups (PPGs) are employed. psu.edunih.gov These PPGs are attached to a functional group of the molecule, rendering it inactive. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active compound with high temporal and spatial precision. acs.org This technique is particularly useful for studying rapid biological processes, such as neurotransmission. acs.org
A common strategy for developing prodrugs of carboxylic acids is the formation of esters that are susceptible to cleavage by cellular esterases. This approach is designed to release the active drug intracellularly. For a compound like this compound, the carboxylic acid moiety can be esterified with various alcohols to tune the prodrug's properties, such as its rate of hydrolysis and lipophilicity. uobabylon.edu.iq
For example, a simple methyl or ethyl ester could be synthesized. A more sophisticated approach might involve the use of an acyloxymethyl ester, which can be more readily hydrolyzed in vivo. The general synthetic route would involve the activation of the carboxylic acid of this compound, for instance with a carbodiimide, followed by reaction with the desired alcohol.
The activation of these prodrugs is typically monitored by observing the disappearance of the esterified prodrug and the appearance of the parent compound using techniques like high-performance liquid chromatography (HPLC). The enzymatic cleavage is often studied in cell homogenates or purified esterase preparations to determine the kinetics of the release. nih.gov
| Prodrug Type | Activating Stimulus | Potential Advantage |
| Ester Prodrug | Endogenous Esterases | Improved cell permeability and controlled release |
| Photolabile Ester | Light (e.g., UV or visible) | High spatiotemporal control of drug release |
| Enzyme-Labile Carbamate | Specific Amidases | Targeted release in the presence of certain enzymes |
This table outlines potential prodrug strategies that could be applied to this compound based on general principles of prodrug design.
The development of photoactivatable or "caged" analogs of this compound would allow for its release to be controlled by light. This is particularly valuable for studying its effects on a rapid timescale in biological systems. The carboxylic acid is a prime site for introducing a photoremovable protecting group. psu.edunih.gov
Commonly used photolabile caging groups for carboxylic acids include o-nitrobenzyl derivatives and coumarin-based moieties. psu.eduacs.org For instance, a 2-nitrobenzyl ester of this compound could be synthesized. Upon photolysis with UV light, the ester would cleave, releasing the active acid. psu.edu
The synthesis of such a caged compound would typically involve the reaction of the sodium or cesium salt of this compound with a photolabile bromide, such as 2-nitrobenzyl bromide. The resulting caged compound would be purified and characterized to confirm its structure and photolytic properties. The quantum yield of photolysis and the rate of release of the active compound are critical parameters that are determined experimentally. acs.org
Another potential site for caging is the nitrogen of the carbamate group. nih.gov A photolabile group could be attached here, which upon photolysis would release the parent compound.
| Caging Group | Wavelength of Activation | Key Features |
| o-Nitrobenzyl | ~350 nm | Well-established, but can have slower release kinetics and potentially interfering byproducts. acs.org |
| Coumarin-4-ylmethyl | ~350-400 nm | Often exhibits faster release and higher quantum yields. nih.gov |
| p-Hydroxyphenacyl | ~300-360 nm | Known for rapid release rates. nih.gov |
This table presents examples of photoremovable protecting groups that could be used to create caged analogs of this compound, along with their typical activation wavelengths and key characteristics.
The development of these caged and prodrug analogs is a testament to the power of synthetic chemistry to create sophisticated tools for biological inquiry. By temporarily modifying the structure of this compound, researchers can gain unprecedented control over its activity, leading to a deeper understanding of its biological role.
Role As a Versatile Intermediate in Organic Synthesis Research
Building Block for Heterocyclic Compounds
The linear backbone of 4-[(Ethoxycarbonyl)amino]butanoic acid, containing both a nucleophilic nitrogen (once deprotected) and an electrophilic carbonyl group, makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions.
One of the most common applications is in the synthesis of pyrrolidin-2-ones , which are core structures in many biologically active compounds. The thermal or chemically-induced intramolecular cyclization of this compound or its activated derivatives leads to the formation of the five-membered lactam ring of the pyrrolidinone system. researchgate.netdtic.mil Research has demonstrated that derivatives of γ-aminobutyric acid can be readily cyclized to form substituted 2-(2-oxopyrrolidin-1-yl)acetamides. dtic.mil
Furthermore, this compound serves as a precursor for the synthesis of larger heterocyclic rings. For instance, derivatives of 4-aminobutanoic acid are utilized in the preparation of piperidine structures, which are ubiquitous in pharmaceuticals. dtic.milnih.gov The synthesis of piperidine-2,6-diones, for example, can be achieved through reactions involving related dicarboxylic acid derivatives. nih.gov The ability to construct both five and six-membered rings highlights the adaptability of this building block.
The synthesis of pyridazinones also showcases the utility of GABA derivatives. Although direct synthesis from this compound is less commonly reported, the core structure is amenable to transformations that lead to these six-membered heterocyclic systems, which have shown potential in cardiovascular research. nih.govresearchgate.net The general strategy often involves the reaction of a γ-keto acid derivative with hydrazine, a transformation for which N-protected GABA derivatives are suitable precursors.
| Heterocyclic Compound | Synthetic Approach from GABA Derivatives | Key Transformation |
| Pyrrolidin-2-ones | Intramolecular cyclization of 4-aminobutanoic acid derivatives. researchgate.netdtic.mil | Lactamization |
| Piperidines | Cyclization of appropriately functionalized 4-aminobutanoic acid derivatives. dtic.milnih.gov | Ring formation |
| Pyridazinones | Reaction of γ-keto acid precursors (derivable from GABA) with hydrazine. nih.govresearchgate.net | Condensation and cyclization |
Precursor in the Synthesis of Amino Acid Mimics and Peptidomimetics
The structural similarity of this compound to natural amino acids makes it an invaluable starting material for the synthesis of non-natural amino acid mimics and peptidomimetics. These modified structures are designed to retain or enhance the biological activity of natural peptides while improving properties such as metabolic stability and bioavailability. researchgate.netnih.gov
The synthesis of β-amino acids is a key application. By extending the carbon backbone of α-amino acids, β-amino acids can induce unique secondary structures in peptides. nih.gov While not a direct conversion, this compound can be chemically modified to serve as a precursor for various β-amino acid derivatives.
Moreover, this compound is a foundational element in the construction of peptidomimetics , which are compounds that mimic the three-dimensional structure and function of peptides. researchgate.netnih.gov The solid-phase synthesis of pseudopeptides, where peptide bonds are replaced by other chemical groups, often utilizes building blocks derived from N-protected amino acids like this compound. nih.gov The ethoxycarbonyl group provides the necessary protection for the amine during peptide coupling reactions.
The development of foldamers , which are oligomers that fold into well-defined three-dimensional structures, has also benefited from GABA-derived units. For example, γ-aminoxy acids, which can be synthesized from precursors like this compound, can form novel helical structures known as γ-N-O turns. nih.gov
| Mimic/Peptidomimetic | Role of this compound | Key Feature |
| β-Amino Acids | Serves as a precursor for the synthesis of various β-amino acid derivatives. nih.gov | Altered peptide backbone and secondary structure. |
| Pseudopeptides | The N-protected amine allows for its incorporation into peptide chains using solid-phase synthesis. nih.gov | Increased metabolic stability compared to natural peptides. |
| Foldamers (γ-Aminoxy Peptides) | Precursor for γ-aminoxy acid monomers. nih.gov | Formation of novel, stable helical structures. |
Application in Medicinal Chemistry Building Blocks (Research Phase)
In the research phase of drug discovery, this compound and its derivatives are employed as scaffolds to generate libraries of compounds for screening against various biological targets. researchgate.netnih.gov Its modifiable structure allows for the creation of diverse molecular entities with potential therapeutic applications.
Research has shown that derivatives of aminobutanoic acid can serve as inhibitors of enzymes such as alanine-serine-cysteine transporter 2 (ASCT2), which is a target in cancer therapy. nih.gov The 4-aminobutanoic acid core provides a key structural motif for these inhibitors.
Furthermore, the development of neuroprotective agents is an active area of research where GABA derivatives play a significant role. Given that GABA is the primary inhibitory neurotransmitter in the central nervous system, synthetic analogues are constantly being explored for the treatment of neurological disorders. nih.govscirp.org this compound provides a convenient starting point for the synthesis of novel GABA analogues with potentially improved pharmacological profiles. For instance, it can be a precursor for constrained GABA analogues designed to have higher receptor selectivity.
The compound has also been identified as a useful intermediate in the synthesis of statin analogues, which are a class of lipid-lowering drugs. google.com This highlights its potential in the development of treatments for cardiovascular diseases.
| Application Area | Role of this compound | Therapeutic Target/Indication |
| Enzyme Inhibition | Scaffold for inhibitor synthesis. nih.gov | ASCT2 (Cancer) |
| Neuroprotective Agents | Precursor for novel GABA analogues. nih.govscirp.org | Neurological Disorders |
| Statin Analogues | Intermediate in the synthesis pathway. google.com | Cardiovascular Disease |
Investigation of Biological Activities and Molecular Mechanisms
Interactions with Molecular Targets (e.g., Enzymes, Receptors)
There is no specific information available in the peer-reviewed literature detailing the interactions of 4-[(Ethoxycarbonyl)amino]butanoic acid with molecular targets such as enzymes or receptors.
No published studies were identified that have investigated the enzyme inhibitory activity of this compound. Consequently, there is no data available on its potential to inhibit specific enzymes, nor any corresponding IC₅₀ values or kinetic parameters.
Despite its structural similarity to GABA, which binds to GABA-A and GABA-B receptors, youtube.comnih.gov no research was found that characterizes the binding affinity or modulatory effects of this compound at these or any other receptors. Data on binding constants (Ki), dissociation constants (Kd), or functional assay results (e.g., EC₅₀, IC₅₀) for this specific compound are not available in the public domain.
Modulation of Cellular Pathways and Processes
No studies were found that describe the effects of this compound on any cellular pathways or processes. Information regarding its influence on signaling cascades, gene expression, or other cellular functions is currently not documented in the scientific literature.
In Vitro Pharmacological Characterization
A search for the in vitro pharmacological characterization of this compound did not yield any specific results. There are no available reports on its effects in isolated tissues, cell-based assays, or other in vitro models that would define its pharmacological profile.
Exploration in Preclinical Animal Models (Mechanism-Focused Studies)
There is no evidence in the available literature of mechanism-focused studies involving this compound in preclinical animal models. Research detailing its effects on physiological or pathological processes in vivo, aimed at elucidating its mechanism of action, has not been published.
Structure-Activity Relationship (SAR) Analysis for Biological Efficacy
Based on an extensive review of the available scientific literature, there is a notable absence of published research on the biological activities and molecular mechanisms of this compound. While its structure as an N-acylated derivative of GABA suggests a potential for neurological activity, this has not been substantiated by empirical data in the public domain. The sections outlined for this investigation, from molecular target interactions to in vivo studies and SAR analysis, remain uncharacterized for this specific compound.
Advanced Analytical Methodologies for Research Characterization and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is an essential tool for the separation of 4-[(Ethoxycarbonyl)amino]butanoic acid from complex mixtures, enabling its accurate analysis and quantification. Both gas and liquid chromatography, particularly when coupled with mass spectrometry, offer high levels of sensitivity and selectivity.
Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. However, due to the polar nature and low volatility of this compound, which contains both a carboxylic acid and a carbamate (B1207046) group, direct analysis by GC is challenging. sigmaaldrich.comnih.gov The compound is prone to thermal degradation and may exhibit poor chromatographic peak shape.
To overcome these limitations, derivatization is an indispensable step prior to GC-MS analysis. sigmaaldrich.comnih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability. Common derivatization strategies for amino acids and related compounds include silylation or esterification followed by acylation. For instance, reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) converts the acidic proton of the carboxylic acid and the N-H proton of the carbamate to their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com
Once derivatized, the compound can be analyzed using a GC system coupled to a mass spectrometer. The GC separates the derivatized analyte from other components of the sample, and the MS provides detection and structural information based on the mass-to-charge ratio (m/z) of the resulting ions. Electron ionization (EI) is a common ionization technique used in GC-MS, which generates characteristic fragmentation patterns that can be used for compound identification by comparing them to spectral libraries or by interpreting the fragmentation logic. sigmaaldrich.com For example, the TBDMS derivatives often show characteristic neutral losses, such as the loss of a tert-butyl group (M-57). sigmaaldrich.com
Table 1: Representative GC-MS Method Parameters for Derivatized this compound (Note: This is a representative method based on the analysis of similar derivatized amino acids. sigmaaldrich.comchemrxiv.org)
| Parameter | Condition |
|---|---|
| Derivatization Agent | MTBSTFA with acetonitrile (B52724) |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Oven Temperature Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min |
| Injector Temperature | 250°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Transfer Line Temp | 280°C |
| Mass Scan Range | m/z 50-650 |
Liquid chromatography, especially high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), is highly suitable for the analysis of polar and non-volatile compounds like this compound, often without the need for derivatization. who.int When coupled with mass spectrometry, LC-MS provides a robust platform for both qualitative and quantitative analysis. mdpi.comnih.gov
Reversed-phase liquid chromatography (RP-LC) is the most common separation mode used. In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. The compound is separated based on its hydrophobicity, with more polar compounds eluting earlier.
Electrospray ionization (ESI) is the preferred ionization source for LC-MS analysis of this type of compound, as it is a soft ionization technique that typically produces an intact protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. mdpi.com Tandem mass spectrometry (LC-MS/MS) can be used for highly selective and sensitive quantification. In this approach, the precursor ion (e.g., [M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This technique, known as selected reaction monitoring (SRM), significantly reduces background noise and improves detection limits. scielo.br
Table 2: Representative LC-MS/MS Method Parameters for this compound (Note: This is a representative method based on the analysis of similar polar compounds.)
| Parameter | Condition |
|---|---|
| LC Column | Reversed-phase C18, 100 mm x 2.1 mm ID, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 176.09 ([M+H]⁺) |
| Product Ions (m/z) | Characteristic fragments (e.g., loss of ethoxy group, loss of CO2) |
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for the definitive structural confirmation of this compound and for assessing its purity. Techniques like NMR, IR, and HRMS provide complementary information about the molecule's atomic connectivity, functional groups, and elemental composition.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons of the ethyl group (a triplet and a quartet), the methylene (B1212753) groups of the butanoic acid chain (two multiplets), the N-H proton (a broad signal), and the acidic O-H proton (a very broad singlet, often not observed or exchanged with D₂O). docbrown.infolibretexts.org The integration of these signals corresponds to the number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info Signals are expected for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the carbamate, the two methylene carbons of the ethyl group, and the three distinct carbons of the butanoic acid backbone. libretexts.org The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Predicted values in ppm relative to TMS, based on analogous structures. docbrown.infolibretexts.orgdocbrown.infoorganicchemistrydata.org Solvent: CDCl₃)
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| -CH₂CH₃ | 1.25 | t (triplet) | -CH₂CH₃ | 14.5 |
| -CH₂CH₃ | 4.12 | q (quartet) | -CH₂CH₃ | 61.0 |
| -CH₂CH₂CH₂- | 1.90 | m (multiplet) | -CH₂CH₂CH₂- | 24.5 |
| -N-CH₂CH₂- | 3.25 | m (multiplet) | -N-CH₂CH₂- | 39.5 |
| -CH₂COOH | 2.40 | t (triplet) | -CH₂COOH | 31.0 |
| -NH- | ~5.0 | br s (broad singlet) | -NHC=O | 157.0 |
| -COOH | ~11.0 | br s (broad singlet) | -COOH | 178.0 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid dimer. libretexts.org The N-H stretch of the carbamate group would appear around 3300 cm⁻¹. Strong absorptions for the two carbonyl groups (C=O) are expected in the region of 1680-1740 cm⁻¹, with the carboxylic acid carbonyl typically at a lower wavenumber than the carbamate carbonyl. C-H stretching vibrations are observed just below 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound does not possess an extensive system of conjugated double bonds or a strong chromophore. Therefore, it is not expected to exhibit significant absorbance in the UV-Vis region (200-800 nm). Its primary use in this context would be to confirm the absence of UV-active impurities. For quantitative purposes using UV detection, derivatization with a UV-active tag may be necessary. mdpi.combohrium.com
High-resolution mass spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₁₃NO₄), the calculated monoisotopic mass is 175.08446 Da. chemspider.com HRMS can confirm this accurate mass with a high degree of confidence (typically within 5 ppm), which is a powerful tool for structural confirmation.
HRMS can also provide information about fragmentation patterns, which aids in structural elucidation. Common fragmentation pathways for the protonated molecule [C₇H₁₄NO₄]⁺ (m/z 176.0917) in an ESI source could include the neutral loss of water (H₂O), carbon dioxide (CO₂), or ethanol (B145695) (C₂H₅OH).
Table 4: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO₄ |
| Calculated Monoisotopic Mass | 175.08446 Da |
| Calculated [M+H]⁺ Ion Mass | 176.09173 Da |
| Calculated [M+Na]⁺ Ion Mass | 198.07368 Da |
| Primary Fragmentation Pathways ([M+H]⁺) | Loss of H₂O, CO₂, C₂H₅OH, C₂H₄O₂ |
Isotopic Analysis and Tracing in Biochemical Researchnih.govvliz.be
Isotopic analysis is a cornerstone of advanced biochemical and metabolic research, offering a window into the dynamic processes occurring within biological systems. nih.gov By replacing atoms with their heavier, non-radioactive stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N), scientists can tag and trace molecules like this compound through various metabolic pathways. boku.ac.at This approach is fundamental for understanding the synthesis, turnover, and fate of such compounds in vivo. nih.gov
Stable Isotope Labeling Techniquesbocsci.com
Stable Isotope Labeling (SIL) is a powerful method used to introduce an isotopic "tag" into a molecule of interest, which can then be differentiated from its unlabeled counterparts by mass spectrometry. nih.gov For a compound like this compound, labeling can be achieved by using precursors enriched with stable isotopes. For instance, its biological precursor, 4-aminobutanoic acid (GABA), can be synthesized with ¹³C atoms in its backbone. isotope.com When these labeled precursors are introduced into a biological system, they are incorporated into the downstream metabolic network, resulting in the formation of isotopically labeled this compound.
This technique, often applied in the context of metabolomics, allows for several types of experiments:
Tracer Studies: Labeled this compound or its precursors can be introduced into cell cultures or whole organisms to track its metabolic fate. boku.ac.at By analyzing samples over time, researchers can identify downstream metabolites and elucidate the pathways in which the compound participates. nih.gov
Quantitative Analysis: A known amount of a stable isotope-labeled version of this compound can be used as an internal standard in quantitative mass spectrometry assays. Because the labeled standard is chemically identical to the endogenous, unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency, correcting for sample loss during preparation and analysis. This approach, known as isotope dilution mass spectrometry, provides highly accurate and precise quantification.
The use of stable isotopes is preferred in many research settings because they are non-radioactive and safe for use in a wide range of studies.
Isotope Ratio Mass Spectrometry (IRMS) Applicationsnih.govresearchgate.net
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of the relative abundances of stable isotopes in a sample. nih.govresearchgate.netcaltech.edu Unlike conventional mass spectrometry that might be used for structural elucidation, IRMS provides information about the origin, formation, and processing of a substance based on subtle variations in its isotopic composition. vliz.be
When coupled with a separation technique like gas chromatography (GC), known as GC-Combustion-IRMS (GC-C-IRMS), it allows for compound-specific isotope analysis (CSIA). nih.gov For this compound, this would involve:
Derivatization: The compound would first be derivatized to make it volatile enough for GC analysis. This often involves esterification of the carboxylic acid group.
Separation: The derivatized compound is injected into the GC, where it is separated from other components in the sample matrix.
Combustion: After eluting from the GC column, the molecule is quantitatively combusted into simple gases (e.g., CO₂ and N₂).
Analysis: These gases are then introduced into the IRMS, which precisely measures the isotope ratios (e.g., ¹³C/¹²C and ¹⁵N/¹⁴N).
A key application of this methodology is in position-specific isotopic analysis (PSIA), which aims to determine the isotopic composition at specific atomic positions within a molecule. vliz.benih.gov For this compound, this could distinguish the nitrogen atom of the original amino acid from other nitrogen atoms, or carbon atoms in the ethoxycarbonyl group from those in the butanoic acid chain. Such detailed "isotopic fingerprints" can provide profound insights into the specific enzymatic reactions and pathways involved in the molecule's synthesis. nih.gov
Derivatization Strategies for Analytical Enhancementnih.gov
Chemical derivatization is a frequently employed strategy to improve the analytical properties of a molecule for techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). nih.gov The goals of derivatization include increasing volatility, enhancing thermal stability, improving chromatographic separation, and increasing ionization efficiency for mass spectrometric detection. nih.gov
The compound this compound is itself an N-derivatized form of 4-aminobutanoic acid (GABA), where the primary amine is protected by an ethoxycarbonyl group. This initial derivatization already imparts certain analytical characteristics. However, for specific analytical methods, particularly GC-MS, further derivatization of the carboxylic acid moiety is essential.
A common and effective strategy for amino acids and their derivatives involves a two-step reaction:
N-protection: The amino group is protected. In this case, the compound already possesses the N-ethoxycarbonyl group.
Esterification: The carboxylic acid group is converted into an ester to increase volatility.
For GC-MS analysis of compounds like this compound, the carboxylic acid group is typically esterified. A study on the stable isotope ratio analysis of amino acids utilized N(O,S)-ethoxycarbonyl trifluoroethyl ester derivatives. nih.gov This was achieved by reacting amino acids with ethyl chloroformate, followed by esterification with trifluoroethanol. nih.gov Applying this to this compound, the carboxylic acid would be converted to a trifluoroethyl ester, yielding a derivative suitable for GC-MS analysis. This process facilitates a rapid and sensitive method for determining the specific enrichment of stable isotopes in biological samples. nih.gov
The selection of a derivatization reagent is critical and depends on the analytical platform and the desired outcome. The table below summarizes derivatization approaches relevant to the analysis of this compound.
Interactive Data Table: Derivatization Strategies for Amino Acid Analysis
| Analytical Goal | Derivatization Target | Reagent Example | Resulting Derivative | Primary Analytical Method | Reference |
| Increase Volatility for GC | Carboxylic Acid Group | Trifluoroethanol (TFE) | Trifluoroethyl ester | GC-MS, GC-C-IRMS | nih.gov |
| Increase Volatility for GC | Carboxylic Acid Group | Methanol/HCl | Methyl ester | GC-MS | caltech.edu |
| Enhance MS Signal | Amino Group (Precursor) | Ethyl Chloroformate | N-Ethoxycarbonyl | LC-MS, GC-MS | nih.govnih.gov |
| Improve LC Retention | Carboxylic Acid Group | Various (e.g., amidation reagents) | Amide derivative | LC-MS | nih.gov |
Computational and Theoretical Studies in Chemical Biology
Molecular Modeling and Simulation
Molecular modeling and simulation serve as a computational microscope to visualize and analyze the dynamic nature of 4-[(Ethoxycarbonyl)amino]butanoic acid. These techniques explore the molecule's electronic properties and its preferred shapes, which are fundamental to its function.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound. Methods like B3LYP with a 6-311++G(d,p) basis set can be used to compute a variety of molecular properties. acs.org These calculations provide a detailed picture of the electron distribution, which is crucial for understanding the molecule's reactivity and intermolecular interactions.
Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron-rich and electron-deficient regions of the molecule, identifying sites prone to electrophilic or nucleophilic attack. For this compound, the carboxylic acid and carbonyl oxygen atoms are expected to be electron-rich (negative potential), while the amide proton is electron-poor (positive potential). researchgate.net
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | +1.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 8.7 eV | Indicates high kinetic stability. |
| Dipole Moment | ~4.5 D | Suggests significant polarity, influencing solubility and interactions. |
| Molecular Electrostatic Potential | Negative potential on carboxyl and carbonyl oxygens; Positive potential on amide N-H. | Predicts sites for hydrogen bonding and electrostatic interactions. |
Conformational Analysis and Molecular Dynamics
The flexibility of this compound, arising from several rotatable single bonds, means it can adopt numerous conformations in space. Conformational analysis is critical to identify the low-energy, and therefore most probable, shapes of the molecule. The carbamate (B1207046) C–N bond, in particular, has a relatively low rotational energy barrier, allowing for both syn and anti rotamers to potentially coexist. nih.gov
Molecular Dynamics (MD) simulations can be used to explore this conformational landscape over time. tandfonline.comnih.gov By simulating the molecule's movements in a virtual environment (e.g., in a vacuum or solvated in water), researchers can understand the dynamic behavior of the flexible butyl and ethyl chains. MD simulations reveal which conformations are most stable, the timescales of transitions between them, and how the molecule's shape might adapt upon interacting with a biological target.
Table 2: Key Rotatable Bonds in this compound for Conformational Studies
| Bond | Description | Implication for Molecular Shape |
| O-C (Ethyl) | Rotation of the ethyl group. | Affects the spatial orientation of the hydrophobic ethoxy moiety. |
| N-C (Carbamate) | Restricted rotation around the amide-like bond. | Defines syn and anti conformations of the carbamate group. nih.gov |
| C-C (Butyl chain) | Multiple rotatable bonds in the GABA backbone. | Allows the chain to fold and adapt, influencing the distance between the carboxyl and carbamate groups. |
In Silico Prediction of Biological Interactions
A primary goal of computational chemistry in drug discovery is to predict how a molecule might interact with biological macromolecules like proteins. For this compound, these methods can generate hypotheses about its potential targets and mode of action.
Ligand-Protein Docking Studies
As a derivative of GABA, this compound is a logical candidate for docking studies against known GABA-binding proteins. These include GABA receptors (e.g., GABA-A, GABA-B) and GABA aminotransferase (GABA-AT), the primary enzyme responsible for GABA catabolism. nih.govmdpi.comnih.gov
Molecular docking is a computational technique that places the molecule (the ligand) into the binding site of a protein and scores the quality of the fit. nih.gov Using crystal structures of these proteins from the Protein Data Bank (PDB), docking algorithms can predict the preferred binding pose and estimate the binding affinity. These studies can suggest whether the ethoxycarbonyl group enhances or hinders binding compared to GABA itself and can identify key interactions, such as hydrogen bonds with specific amino acid residues (e.g., glutamate (B1630785) or arginine) in the active site. tandfonline.com
Table 3: Potential Protein Targets for Docking Studies of this compound
| Protein Target | PDB ID Example | Biological Role | Potential Interaction Site |
| GABA-A Receptor | 4COF nih.gov | Major inhibitory neurotransmitter receptor in the CNS. | Orthosteric GABA binding site at the α/β subunit interface. nih.gov |
| GABA Aminotransferase (GABA-AT) | 1OHV | Enzyme that degrades GABA. nih.gov | Active site where GABA binds for catalysis. mdpi.com |
| GABA Transporter 1 (GAT-1) | 4M48 | Protein responsible for GABA reuptake from the synapse. | GABA binding pocket. researchgate.net |
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. tandfonline.com A pharmacophore model for this compound can be constructed based on its structural features and their potential roles in binding. nih.govresearchgate.net
The key features include a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide N-H), a negative ionizable group (the carboxylic acid), and a hydrophobic region (the ethyl group). This model serves as a 3D query to search large chemical databases for other, structurally different molecules that share the same pharmacophoric features and might therefore have similar biological activity. mdpi.com
Table 4: Pharmacophoric Features of this compound
| Feature | Molecular Moiety | Potential Role in Binding |
| Negative Ionizable | Carboxylic acid (-COOH) | Forms salt bridges with positively charged residues (e.g., Arginine). |
| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O), Carboxyl Oxygen | Accepts hydrogen bonds from donor residues (e.g., Glutamine, Serine). |
| Hydrogen Bond Donor | Amide Hydrogen (N-H) | Donates a hydrogen bond to acceptor residues (e.g., Aspartate, Glutamate). |
| Hydrophobic Group | Ethyl group (-CH2CH3) | Engages in van der Waals interactions with nonpolar pockets of a binding site. |
Reaction Mechanism and Pathways Elucidation
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this involves studying its synthesis. A common route would be the reaction between γ-aminobutanoic acid (GABA) and ethyl chloroformate.
Table 5: Hypothetical Energy Profile for the Synthesis of this compound
| Species | Relative Energy (kJ/mol) | Description |
| Reactants (GABA + Ethyl Chloroformate) | 0 | Starting materials of the reaction. |
| Transition State | +85 | The highest energy point on the reaction pathway, representing the activation barrier. |
| Products (this compound + HCl) | -30 | The final, stable products of the reaction. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies typically involve the analysis of a series of analogous compounds to derive a statistically significant correlation between variations in their chemical structures and their measured biological effects. These studies require a dataset of compounds with a range of structural modifications and corresponding biological activity data. The absence of such a dedicated study for this compound means that no specific QSAR models, detailed research findings, or data tables correlating its structural features with a particular biological endpoint can be presented.
While QSAR studies have been conducted on various classes of compounds that are structurally analogous to gamma-aminobutyric acid (GABA) or possess anticonvulsant activity, these studies have not included this compound in their reported datasets. nih.govnih.gov The development of a QSAR model for this specific compound would necessitate the synthesis and biological evaluation of a library of its derivatives, followed by the computation of molecular descriptors and subsequent statistical analysis to build and validate a predictive model. Such research has not been identified in the course of this review.
Therefore, a detailed discussion of research findings and interactive data tables as they pertain to the QSAR of this compound cannot be provided at this time. Further research would be required to generate the necessary data for such an analysis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[(Ethoxycarbonyl)amino]butanoic acid, and which characterization techniques confirm its purity and structure?
- Synthesis : The compound is typically synthesized via carbamate protection of 4-aminobutanoic acid using ethyl chloroformate under basic conditions (e.g., NaHCO₃). A stepwise approach involves reacting the amino acid with ethyl chloroformate in a biphasic solvent system (water/dichloromethane) to minimize side reactions .
- Characterization :
- NMR : ¹H and ¹³C NMR confirm the presence of the ethoxycarbonyl group (e.g., δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂ in the ethoxy group) and the butanoic acid backbone .
- HPLC : Reversed-phase HPLC with UV detection (210–254 nm) ensures purity (>95%) and monitors byproducts like unreacted starting material .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~1250 cm⁻¹ (C-O of ethoxy group) validate functional groups .
Q. How does the ethoxycarbonyl group influence the compound’s reactivity compared to other carbamate-protected amino acids (e.g., Boc or Fmoc derivatives)?
- The ethoxycarbonyl group offers moderate steric bulk and stability under acidic conditions, making it less prone to premature deprotection compared to tert-butoxycarbonyl (Boc) groups. However, it is more labile than Fmoc under basic conditions (e.g., piperidine). This balance allows selective deprotection in multi-step syntheses .
- Reactivity in peptide coupling: Ethoxycarbonyl-protected amines exhibit comparable coupling efficiency to Boc derivatives but require milder deprotection agents (e.g., dilute HCl in dioxane) .
Advanced Research Questions
Q. What strategies optimize the yield of this compound under varying reaction conditions (e.g., solvent, temperature, or catalyst)?
- Solvent Optimization : Aqueous/organic biphasic systems (e.g., water/THF) improve reaction homogeneity and reduce hydrolysis of ethyl chloroformate. Yields increase by 15–20% compared to pure organic solvents .
- Catalysis : Adding DMAP (4-dimethylaminopyridine) as a catalyst accelerates carbamate formation, reducing reaction time from 12 hours to 4–6 hours at 0–5°C .
- Microwave-Assisted Synthesis : Shortening reaction times (30–60 minutes) and increasing yields (up to 92%) have been reported using controlled microwave irradiation (50–80°C) .
Q. How can researchers resolve discrepancies in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism) across studies involving this compound?
- Assay Validation : Ensure consistent assay conditions (pH, temperature, buffer composition) to minimize variability. For example, conflicting IC₅₀ values in kinase inhibition studies may arise from differences in ATP concentrations .
- Metabolite Screening : Use LC-MS to identify potential metabolites (e.g., hydrolyzed products) that may contribute to off-target effects. Ethoxycarbonyl groups are prone to esterase-mediated cleavage in cellular assays .
- Structural Analog Comparison : Compare activity data with structurally similar derivatives (e.g., tert-butoxycarbonyl or trifluoroacetyl analogs) to isolate the role of the ethoxy group .
Q. What are the best practices for analyzing the compound’s stability under different storage conditions (e.g., pH, temperature, or light exposure)?
- Degradation Pathways : The compound undergoes hydrolysis in aqueous solutions (t₁/₂ = 14 days at pH 7.4, 25°C). Acidic conditions (pH < 3) accelerate decomposition via carbamate cleavage .
- Storage Recommendations :
- Solid State : Store desiccated at –20°C in amber vials to prevent photodegradation. Stability >2 years under these conditions .
- Solution : Prepare fresh solutions in anhydrous DMSO or DMF; avoid aqueous buffers for long-term storage .
Q. How to design experiments to study the compound’s interaction with specific enzymes (e.g., proteases) or receptors (e.g., GPCRs)?
- Kinetic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd) and thermodynamic parameters (ΔH, ΔS). Ethoxycarbonyl-modified ligands often show entropically driven binding due to hydrophobic interactions .
- Mutagenesis Mapping : Pair computational docking (e.g., AutoDock Vina) with site-directed mutagenesis of target proteins to identify key binding residues. For example, replacing Glu²³⁶ in a protease active site reduces inhibition potency by 50% .
- Competitive Assays : Co-incubate with known inhibitors (e.g., PMSF for serine proteases) to assess competitive vs. non-competitive mechanisms .
Data Contradiction Analysis
Q. How to address conflicting solubility data (e.g., aqueous vs. DMSO solubility) in pharmacological studies?
- Solubility Profiling : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. Ethoxycarbonyl derivatives often form micelles at concentrations >1 mM, leading to overestimated solubility in pure DMSO .
- Co-Solvent Systems : Optimize using PEG-400 or cyclodextrins to enhance aqueous solubility without destabilizing the carbamate group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
